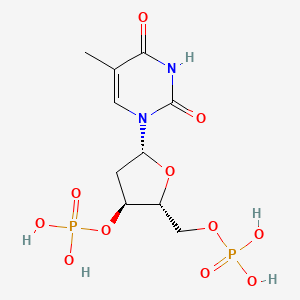

Thymidine-3',5'-diphosphate

Descripción general

Descripción

Timidina-3’,5’-Difosfato: es un derivado de nucleótido que desempeña un papel significativo en varios procesos bioquímicos. Está compuesto por el nucleósido timidina, que está unido a dos grupos fosfato en las posiciones 3’ y 5’ del azúcar desoxirribosa. Este compuesto es crucial en el estudio de las estructuras y funciones de los ácidos nucleicos, particularmente en el contexto de la expresión y regulación genética.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Timidina-3’,5’-Difosfato típicamente involucra la fosforilación de timidina. Un método común es el uso de agentes fosforilantes como el oxicloruro de fósforo (POCl₃) en presencia de una base como la piridina. La reacción procede a través de la formación de timidina monofosfato intermedio, que se fosforila aún más para producir Timidina-3’,5’-Difosfato.

Métodos de Producción Industrial

La producción industrial de Timidina-3’,5’-Difosfato a menudo emplea métodos enzimáticos debido a su especificidad y eficiencia. Las enzimas como la timidina quinasa y la nucleósido difosfato quinasa pueden catalizar la fosforilación de la timidina a su forma difosfato. Estos procesos biocatalíticos son ventajosos ya que operan en condiciones suaves y producen menos subproductos.

Análisis De Reacciones Químicas

Chemical Reactions of Thymidine-3',5'-diphosphate

This compound undergoes several important chemical reactions that are vital for its biological functions. These reactions include phosphorylation, hydrolysis, and interactions with various enzymes.

Phosphorylation Reactions

This compound can be synthesized from thymidine monophosphate through the action of thymidylate kinase, which catalyzes the phosphorylation of thymidine monophosphate to form thymidine diphosphate. This reaction is essential for maintaining nucleotide pools within cells.

Hydrolysis

Hydrolysis of this compound can lead to the formation of thymidine monophosphate and inorganic phosphate. The hydrolysis process can be catalyzed by various enzymes such as nucleotidases or through acid-base mechanisms. The reaction can be summarized as follows:

Enzymatic Reactions

This compound acts as a substrate for several enzymes involved in nucleotide metabolism:

-

Thymidylate Kinase : Converts thymidine monophosphate to thymidine diphosphate.

-

DNA Topoisomerase I : Inhibits this enzyme's activity, disrupting DNA replication and repair processes.

The interaction with DNA topoisomerase I is particularly significant as it can lead to the inhibition of DNA replication, making it a target for antiviral and anticancer therapies.

Research Findings on this compound

Recent studies have highlighted various aspects of the chemical reactions involving this compound, including its enzymatic activity and potential applications.

Inhibition Mechanisms

The compound has been studied for its ability to inhibit viral replication by interfering with nucleic acid synthesis. It specifically targets DNA topoisomerase I in Escherichia coli and thermonuclease in Staphylococcus aureus, leading to disruptions in DNA replication.

Reaction Conditions

The yield and efficiency of reactions involving this compound are influenced by various conditions such as pH, temperature, and the presence of other reagents. For example, studies indicated that adding phosphate during incubation significantly increased the yield of triphosphates .

Aplicaciones Científicas De Investigación

Timidina-3’,5’-Difosfato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de oligonucleótidos y otros análogos de nucleótidos.

Biología: Desempeña un papel en el estudio de los mecanismos de replicación y reparación del ADN.

Industria: Se utiliza en la producción de reactivos de diagnóstico y como estándar en diversas técnicas analíticas.

Mecanismo De Acción

El mecanismo por el cual Timidina-3’,5’-Difosfato ejerce sus efectos implica su interacción con enzimas y objetivos moleculares específicos. Por ejemplo, actúa como un inhibidor de la nucleasa estafilocócica y la proteína de dominio Tudor 1 (SND1), que están involucradas en la regulación del microARN (miARN) y la expresión genética . Al inhibir estas enzimas, Timidina-3’,5’-Difosfato puede modular procesos celulares como la apoptosis y la supresión tumoral.

Comparación Con Compuestos Similares

Compuestos Similares

Timidina Monofosfato: Contiene solo un grupo fosfato y es un precursor en la síntesis de Timidina-3’,5’-Difosfato.

Timidina Trifosfato: Contiene tres grupos fosfato y participa en la síntesis de ADN.

Deoxiuridina Difosfato: Estructura similar pero con uracilo en lugar de timina.

Unicidad

Timidina-3’,5’-Difosfato es único debido a su patrón de fosforilación específico, que le permite interactuar con objetivos y vías moleculares distintas. Su capacidad para inhibir SND1 y su papel en la supresión tumoral resaltan su potencial como agente terapéutico .

Actividad Biológica

Thymidine-3',5'-diphosphate (pdTp) is a nucleotide derivative that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is a phosphorylated nucleoside that serves as a substrate for various enzymes involved in nucleic acid metabolism. It is particularly noted for its selective inhibition of staphylococcal nuclease and the tudor domain-containing protein 1 (SND1), which is integral to microRNA regulation.

Chemical Properties:

- Molecular Formula: CHNOP

- Molecular Weight: 490.12 g/mol

- CAS Number: 118675-87-9

This compound functions primarily as an inhibitor of specific nucleases. Its mechanism involves the following:

- Inhibition of Nucleases: It selectively inhibits staphylococcal nuclease, leading to decreased enzymatic activity that is crucial for DNA and RNA processing .

- Regulation of miRNA Activity: By inhibiting SND1, pdTp affects the microRNA regulatory complex, thus influencing gene expression profiles associated with tumorigenesis .

1. Anti-Tumor Efficacy

Recent studies have demonstrated that this compound exhibits significant anti-tumor properties:

- In Vivo Studies: In murine models, administration of pdTp (0.8 mg/kg or 1.6 mg/kg) resulted in substantial inhibition of tumor growth in xenograft models of human liver cancer. The treatment was administered via intraperitoneal or intravenous routes, twice weekly for four weeks .

Table 1: Anti-Tumor Efficacy of this compound

| Dosage (mg/kg) | Administration Route | Tumor Type | Effect on Tumor Growth |

|---|---|---|---|

| 0.8 | Intraperitoneal | Human Liver Cancer | Significant inhibition |

| 1.6 | Intravenous | Human Liver Cancer | Significant inhibition |

2. Biochemical Catalyst

This compound also serves as a catalyst in biochemical reactions, facilitating the phosphorylation processes essential for nucleotide metabolism . Its role as a catalyst enhances the efficiency of various enzymatic reactions, contributing to cellular homeostasis.

Case Study 1: Hepatocellular Carcinoma

In a study by Jariwala et al., the role of SND1 in hepatocellular carcinoma was investigated, highlighting how this compound's inhibition of SND1 can downregulate oncogenic pathways, leading to reduced tumor proliferation and enhanced apoptosis in cancer cells .

Case Study 2: Nucleotide Metabolism

Research has shown that this compound participates in nucleotide interconversion pathways, influencing the synthesis and degradation rates of other nucleotides. This regulation is critical for maintaining nucleotide pools necessary for DNA replication and repair .

Propiedades

IUPAC Name |

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNCBOPUCJOHLS-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951298 | |

| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2863-04-9 | |

| Record name | Thymidine 3',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.